molecular formula C11H20Cl2N2O B1388274 1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride CAS No. 1185303-24-5

1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride

Cat. No.: B1388274
CAS No.: 1185303-24-5
M. Wt: 267.19 g/mol
InChI Key: OVUOSBGAQAYRBA-UHFFFAOYSA-N
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Description

1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride is a chemical compound with the molecular formula C11H20Cl2N2O. It is known for its unique structure, which includes both amino and phenylethyl groups.

Preparation Methods

The synthesis of 1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride typically involves multiple steps. One common method includes the reaction of 1,3-diamino-2-propanol with 2-phenylethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The phenylethyl group may also play a role in modulating the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride can be compared with other similar compounds, such as:

    1,3-Diamino-2-propanol: Lacks the phenylethyl group, resulting in different chemical and biological properties.

    2-Phenylethylamine: Contains the phenylethyl group but lacks the amino groups on the propanol backbone.

    N-(2-Phenylethyl)-1,3-diaminopropane: Similar structure but with variations in the positioning of functional groups.

Properties

IUPAC Name

1-amino-3-(2-phenylethylamino)propan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O.2ClH/c12-8-11(14)9-13-7-6-10-4-2-1-3-5-10;;/h1-5,11,13-14H,6-9,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUOSBGAQAYRBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC(CN)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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